molecular formula C24H26N2O B14555062 N-[2-(Dimethylamino)ethyl]-4-(pyren-1-YL)butanamide CAS No. 62214-20-4

N-[2-(Dimethylamino)ethyl]-4-(pyren-1-YL)butanamide

Cat. No.: B14555062
CAS No.: 62214-20-4
M. Wt: 358.5 g/mol
InChI Key: ZXZYEQLVNJYLIJ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)ethyl]-4-(pyren-1-yl)butanamide is a chemical compound known for its unique structure and properties It consists of a pyrene moiety attached to a butanamide chain, which is further linked to a dimethylaminoethyl group

Properties

CAS No.

62214-20-4

Molecular Formula

C24H26N2O

Molecular Weight

358.5 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-pyren-1-ylbutanamide

InChI

InChI=1S/C24H26N2O/c1-26(2)16-15-25-22(27)8-4-5-17-9-10-20-12-11-18-6-3-7-19-13-14-21(17)24(20)23(18)19/h3,6-7,9-14H,4-5,8,15-16H2,1-2H3,(H,25,27)

InChI Key

ZXZYEQLVNJYLIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Dimethylamino)ethyl]-4-(pyren-1-yl)butanamide typically involves the reaction of pyrene-1-carboxylic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and are conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Dimethylamino)ethyl]-4-(pyren-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(Dimethylamino)ethyl]-4-(pyren-1-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Dimethylamino)ethyl]-4-(pyren-1-yl)butanamide involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. The dimethylaminoethyl group can interact with proteins, altering their conformation and activity. These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Dimethylamino)ethyl]-4-(pyren-1-yl)butanamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring sensitive detection and imaging. Additionally, the combination of the dimethylaminoethyl group with the pyrene moiety provides a versatile platform for chemical modifications and functionalization .

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